3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
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Scientific Research Applications
Structural Development and Agonistic Activity
- 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, including structures related to 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid, have been studied for their agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). The structural-activity relationship (SAR) studies highlight the importance of steric bulkiness of substituents on the 1H-pyrazolo-[3,4-b]pyridine ring and the positioning of the distal hydrophobic tail part for hPPARα agonistic activity. A representative compound demonstrated effectiveness in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model, comparable to fenofibrate (Miyachi et al., 2019).
Xanthine Oxidoreductase Inhibition
- Y-700, a compound structurally similar to this compound, has been identified as a potent inhibitor of xanthine oxidoreductase (XOR). It exhibits mixed-type inhibition and binds tightly to both the active and inactive forms of the enzyme. The compound has shown potential in lowering plasma urate levels and reducing urinary excretion of urate and allantoin, suggesting its utility in the treatment of hyperuricemia and related diseases (Fukunari et al., 2004).
Analgesic and Anti-inflammatory Properties
- 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, with structural similarities to this compound, have demonstrated analgesic and anti-inflammatory properties in acute and chronic animal models. Certain derivatives were found to be as potent or even more potent than indomethacin in these models (Muchowski et al., 1985).
Antihyperglycemic Agents
- A series of pyrazolones structurally related to this compound have been synthesized and shown to be potent antihyperglycemic agents. These agents correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, presenting a new class of antihyperglycemic agents (Kees et al., 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve forming bonds with active sites, leading to changes in the target’s function .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, thereby affecting the overall biochemical pathway. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, thereby altering the energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production, or to the nucleus, where it can affect gene expression. The compound’s localization can determine its overall impact on cellular processes .
Properties
IUPAC Name |
5-methyl-2-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBOEGHHLWQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.